Cas no 957770-66-0 (N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA)

N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA structure
957770-66-0 structure
商品名:N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA
CAS番号:957770-66-0
MF:C29H28F6N4O2
メガワット:578.548647880554
MDL:MFCD32201226
CID:3032557

N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA 化学的及び物理的性質

名前と識別子

    • N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]urea
    • N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8α,9S)-6′-methoxycinchonan-9-yl]urea (ACI)
    • MDL: MFCD32201226
    • インチ: 1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40)/t16-,17-,25-,26-/m0/s1
    • InChIKey: QGLQHRHYJCQTQI-FRSFCCSCSA-N
    • ほほえんだ: [C@H](C1=CC=NC2=CC=C(C=C12)OC)([C@@H]1C[C@@H]2CC[N@@]1C[C@@H]2C=C)NC(=O)NC1C=C(C(F)(F)F)C=C(C(F)(F)F)C=1

N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB541799-50mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxycinchonan-9-yl]urea, 98%, (99% ee); .
957770-66-0 98%
50mg
€154.00 2025-02-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
N854153-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]urea
957770-66-0 ≥98%,99%d.e.
100mg
¥2,169.00 2022-09-01
abcr
AB541799-50 mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]urea, 98%, (99% ee); .
957770-66-0 98%
50mg
€151.00 2023-07-11
ChemScence
CS-0040111-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]urea
957770-66-0 ≥97.0%
100mg
$138.0 2022-04-26
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0459-100mg
N-​[3,​5-Bis(trifluoromethyl)​phenyl]​-​N'-​[(8α,​9S)​-​6'-​methoxycinchonan-​9-​yl]​urea
957770-66-0 97%
100mg
¥1296.0 2024-07-19
1PlusChem
1P00IMAI-100mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]urea
957770-66-0 95%
100mg
$233.00 2024-04-19
1PlusChem
1P00IMAI-250mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]urea
957770-66-0 95%
250mg
$478.00 2024-04-19
1PlusChem
1P00IMAI-50mg
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8α,9S)-6'-methoxycinchonan-9-yl]urea
957770-66-0
50mg
$162.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS4453-100mg
3-[3,5-bis(trifluoromethyl)phenyl]-1-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methyl]urea
957770-66-0 95%
100mg
¥878.0 2024-04-15
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0459-50mg
N-​[3,​5-Bis(trifluoromethyl)​phenyl]​-​N'-​[(8α,​9S)​-​6'-​methoxycinchonan-​9-​yl]​urea
957770-66-0 97%
50mg
¥864.0 2024-07-19

N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  0 °C; 4 h, 0 °C
リファレンス
Stereoselective Glycosylation of 2-Nitrogalactals Catalyzed by a Bifunctional Organocatalyst
Medina, Sandra; Harper, Matthew J.; Balmond, Edward I.; Miranda, Silvia; Crisenza, Giacomo E. M.; et al, Organic Letters, 2016, 18(17), 4222-4225

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  rt → 0 °C
1.2 Reagents: Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 24 h, 0 °C → rt; 25 h, rt → 50 °C; 50 °C → rt
1.3 Reagents: Water ;  24 h, rt
1.4 Solvents: Tetrahydrofuran ;  rt; overnight, rt
リファレンス
Bifunctional Organocatalysts for the Enantioselective Synthesis of Axially Chiral Isoquinoline N-Oxides
Miyaji, Ryota; Asano, Keisuke; Matsubara, Seijiro, Journal of the American Chemical Society, 2015, 137(21), 6766-6769

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ;  overnight, 0 °C → rt
リファレンス
Process for preparation of 1,2-cis-2-nitro-glucoside and galactoside
, China, , ,

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Chiral Urea-Catalyzed Asymmetric Mannich Reaction of 3-Fluorooxindoles with α-Amidosulfones: Synthesis of Optically Active α-Fluoro-β-amino-oxindoles
Zhang, Xin; Wei, Zhonglin; Cao, Jungang; Liang, Dapeng; Lin, Yingjie; et al, Synlett, 2022, 33(5), 488-494

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  overnight, rt
リファレンス
Catalytic atroposelective dynamic kinetic resolutions and kinetic resolutions towards 3-arylquinolines via SNAr
Cardenas, Mariel M.; Saputra, Mirza A.; Gordon, Deane A.; Sanchez, Andrea N.; Yamamoto, Nobuyuki; et al, Chemical Communications (Cambridge, 2021, 57(78), 10087-10090

ごうせいかいろ 6

はんのうじょうけん
リファレンス
A New Class of Enantioselective Catalytic 2-Pyrone Diels-Alder Cycloadditions
Wu, Wanqing; Min, Long; Zhu, Lizhi; Lee, Chi-Sing, Advanced Synthesis & Catalysis, 2011, 353(7), 1135-1145

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 25 h, 50 °C; 50 °C → rt
1.2 Reagents: Water ;  24 h, rt
1.3 Solvents: Tetrahydrofuran ;  rt; overnight, rt
リファレンス
Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts
Miyaji, Ryota; Asano, Keisuke; Matsubara, Seijiro, Organic & Biomolecular Chemistry, 2014, 12(1), 119-122

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; overnight, rt
リファレンス
Urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(8a,9S)-6'-methoxycinchonan-9-yl]-; urea, N-[3,5-bis(trifluoromethyl)phenyl]-N'-(9R)-cinchonan-9-yl-
Dixon, Darren; Fuentes de Arriba, Angel L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-6

ごうせいかいろ 9

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  overnight, rt
リファレンス
Asymmetric Indoline Synthesis via Intramolecular Aza-Michael Addition Mediated by Bifunctional Organocatalysts
Miyaji, Ryota; Asano, Keisuke; Matsubara, Seijiro, Organic Letters, 2013, 15(14), 3658-3661

ごうせいかいろ 10

はんのうじょうけん
リファレンス
Asymmetric Synthesis of Spiro-3,3'-cyclopropyl Oxindoles via Vinylogous Michael Initiated Ring Closure Reaction
Manna, Abhijit; Joshi, Harshit; Singh, Vinod K., Journal of Organic Chemistry, 2022, 87(24), 16755-16766

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Synergistic organocatalysis in the kinetic resolution of secondary thiols with concomitant desymmetrization of an anhydride
Peschiulli, Aldo; Procuranti, Barbara; O'Connor, Cornelius J.; Connon, Stephen J., Nature Chemistry, 2010, 2(5), 380-384

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Chloroform ;  16 h, reflux
リファレンス
Synthesis of Cinchona Urea Polymers and Their Evaluation as Catalyst in the Asymmetric Reactions
Abdelkawy, Mahmoud A.; Aly, El-Saied A.; El-Badawi, Mahmoud A.; Itsuno, Shinichi, ChemistrySelect, 2020, 5(21), 6294-6298

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  0 °C; overnight, rt
リファレンス
Catalytic Asymmetric Synthesis of Quaternary Barbituric Acids
del Pozo, Sandra; Vera, Silvia; Oiarbide, Mikel ; Palomo, Claudio, Journal of the American Chemical Society, 2017, 139(43), 15308-15311

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C → rt; rt → 0 °C
1.2 0 °C; 18 h, rt
リファレンス
Enantioselective Alkylative Kinetic Resolution of 2-Oxindole-Derived Enolates Promoted by Bifunctional Phase Transfer Catalysts
Sorrentino, Emiliano; Connon, Stephen J., Organic Letters, 2016, 18(20), 5204-5207

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diphenylphosphoryl azide Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 24 h, rt; rt → 50 °C; 10 h, 50 °C
1.2 Reagents: Triphenylphosphine ;  15 h, 50 °C; 50 °C → rt
1.3 Reagents: Water ;  24 h, rt
1.4 Solvents: Tetrahydrofuran ;  overnight, rt
リファレンス
Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides
Miyaji, Ryota; Wada, Yuuki; Matsumoto, Akira; Asano, Keisuke; Matsubara, Seijiro, Beilstein Journal of Organic Chemistry, 2017, 13, 1518-1523

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Asymmetric Total Synthesis of Apocynaceae Hydrocarbazole Alkaloids (+)-Deethylibophyllidine and (+)-Limaspermidine
Du, Ji-Yuan; Zeng, Chao; Han, Xiao-Jie; Qu, Hu; Zhao, Xian-He; et al, Journal of the American Chemical Society, 2015, 137(12), 4267-4273

N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA Raw materials

N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:957770-66-0)N-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]-N'-[(8Α,9S)-6'-METHOXYCINCHONAN-9-YL]-UREA
A1069706
清らかである:99%/99%
はかる:250mg/1g
価格 ($):276.0/834.0